molecular formula C6H10Cl2N4O2 B1434098 Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride CAS No. 1788044-11-0

Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride

Cat. No.: B1434098
CAS No.: 1788044-11-0
M. Wt: 241.07 g/mol
InChI Key: VMHDNUGTKJCALB-UHFFFAOYSA-N
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Description

Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride is a functionalized pyridazine derivative. Pyridazines are a class of six-membered heterocyclic compounds containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride typically involves the reaction of methyl 6-chloropyridazine-3-carboxylate with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. Techniques such as crystallization and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyridazine derivatives .

Scientific Research Applications

Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to form covalent bonds with certain biomolecules, leading to alterations in their function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-hydrazinylpyridazine-3-carboxylate
  • Methyl 6-chloropyridazine-3-carboxylate
  • Methyl 6-aminopyridazine-3-carboxylate

Uniqueness

Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 6-hydrazinylpyridazine-3-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2.2ClH/c1-12-6(11)4-2-3-5(8-7)10-9-4;;/h2-3H,7H2,1H3,(H,8,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHDNUGTKJCALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(C=C1)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride
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Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride

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